molecular formula C5H4ClNO B073858 4-Chloropyridine N-oxide CAS No. 1121-76-2

4-Chloropyridine N-oxide

Cat. No.: B073858
CAS No.: 1121-76-2
M. Wt: 129.54 g/mol
InChI Key: DPJVRASYWYOFSJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloropyridine N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the presence of the N-oxide group, which can form complexes with metalloporphyrins in living organisms . The presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value, enhancing the antifungal activity of the compound .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its interactions with biomolecules and potential enzyme inhibition or activation. It exerts its effects through binding interactions with biomolecules, leading to changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyridine N-oxide can be synthesized through several methods. One common method involves the oxidation of 4-chloropyridine using hydrogen peroxide in the presence of a catalyst such as acetic acid . Another method includes the use of peracids like m-chloroperbenzoic acid to achieve the oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the chlorination of pyridine followed by oxidation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVRASYWYOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041513
Record name 4-Chloropyridine 1-oxide
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-76-2
Record name Pyridine, 4-chloro-, 1-oxide
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Record name 4-Chloropyridine N-oxide
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Record name 4-Chloropyridine 1-oxide
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Record name 4-chloropyridine N-oxide
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Record name 4-CHLOROPYRIDINE N-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 4-chloropyridine N-oxide?

A1: this compound is an aromatic compound with a pyridine ring structure. It is characterized by the presence of a chlorine atom at the 4-position and an oxygen atom double-bonded to the nitrogen atom within the ring. While its exact molecular weight can be calculated based on its molecular formula (C5H4ClNO), spectroscopic data provides further structural insights. Studies have utilized techniques like vibrational spectroscopy, including infrared and Raman, to analyze the vibrational modes of this compound, aiding in the understanding of its molecular structure. [, ]

Q2: How does the structure of this compound influence its reactivity with nucleophiles?

A2: The presence of the electron-withdrawing N-oxide group and the chlorine atom significantly impacts the reactivity of this compound. These groups deactivate the ring towards electrophilic aromatic substitution but activate it towards nucleophilic aromatic substitution. This activation is particularly pronounced at the 2- and 4- positions due to resonance stabilization of the negative charge in the transition state. This enhanced reactivity makes this compound a suitable substrate for nucleophilic substitution reactions, facilitating the synthesis of various substituted pyridine N-oxides. [, ]

Q3: Can you elaborate on the applications of this compound in coordination chemistry?

A3: this compound acts as a ligand in coordination chemistry, forming complexes with various metal ions, including copper(II). The electron-rich oxygen atom of the N-oxide group readily donates electrons to the metal center, forming a coordinate bond. Studies have investigated the magnetic and spectral properties of these copper(II) halide complexes, revealing intriguing phenomena like subnormal magnetic moments, indicative of magnetic interactions within the complex. [, ]

Q4: Are there any studies exploring the interaction of this compound with other organic molecules?

A4: Research has shown that this compound reacts with p-nitrobenzenesulfenyl chloride, leading to the formation of various products, including 4-pyridyl 4′-chloropyridinium chloride and 4-(4′-pyridol)pyridine. This reaction proceeds through a proposed mechanism involving the initial formation of a salt with a N-sulfenoxy bond, followed by homolytic cleavage to yield the final products. []

Q5: What is known about the stability and compatibility of this compound?

A5: While the provided research doesn't explicitly address the long-term stability or specific compatibility aspects of this compound, it's essential to consider its reactivity. As a reactive compound capable of undergoing nucleophilic substitutions, storage conditions should minimize exposure to moisture, heat, and strong nucleophiles to prevent degradation or unwanted reactions.

Q6: How does this compound compare to other pyridine N-oxides in terms of its reactivity?

A6: Comparing the reactivity of this compound with other positional isomers, such as 2-chloropyridine N-oxide and 3-chloropyridine N-oxide, highlights the influence of substituent position on reaction rates. Studies focusing on nucleophilic aromatic substitution with piperidine in methanol demonstrated that this compound exhibits higher reactivity than the 3-chloro isomer but lower than the 2-chloro isomer. These differences in reactivity can be attributed to the electronic effects (inductive and resonance) of the chlorine atom and the N-oxide group, along with solvation effects. []

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